molecular formula C6H7N5 B073300 2-Methyladenine CAS No. 1445-08-5

2-Methyladenine

Cat. No. B073300
CAS RN: 1445-08-5
M. Wt: 149.15 g/mol
InChI Key: SMADWRYCYBUIKH-UHFFFAOYSA-N
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Patent
US05449840

Procedure details

To a suspension of 114 mg (2.85 mmol) of 60% sodium hydride (previously washed with hexane) in 18 ml of anhydrous dimethylformamide 386 mg (2.85 mmol) of adenine was added, and the mixture was stirred for 20 minutes at room temperature. Then, 1.18 g (2.38 mmol) of (Z)-[1,2-bis(benzoyloxymethyl)] cyclopropylmethyl p-toluenesulfonate obtained in Example 1 in 6 ml of anhydrous dimethylformamide was added and the mixture was stirred for 3 hours at 60° C. The solvent was distilled off, and dichloromethane and a saturated aqueous solution of sodium bicarbonate was added to the residue. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to dryness in vacuo. The resulting residue was subjected to silica gel chromatography (4-10% methanol/dichloromethane) to get 844 mg (1.84 mmol, 77%) of (±)9-[1'α, 2'β-bis-(benzoyloxy methyl) cyclopropan-1'β-yl] methyladenine and 52.8 mg (0.115 mmol), 5 %) of (±)7-[1'α2'β-bis-(benzoyloxymethyl) cyclopropan-1'β-yl] methyladenine.
Quantity
114 mg
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-[1,2-bis(benzoyloxymethyl)] cyclopropylmethyl p-toluenesulfonate
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[C:11]([NH2:12])=[C:10]2[C:6]([N:7]=[CH:8][NH:9]2)=[N:5][CH:4]=1.[CH3:13]CCCCC>CN(C)C=O>[CH3:13][C:4]1[N:5]=[C:6]2[C:10]([NH:9][CH:8]=[N:7]2)=[C:11]([NH2:12])[N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
(Z)-[1,2-bis(benzoyloxymethyl)] cyclopropylmethyl p-toluenesulfonate
Quantity
1.18 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at 60° C
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
dichloromethane and a saturated aqueous solution of sodium bicarbonate was added to the residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=NC(=C2NC=NC2=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.